6-Methyl-1-heptanol

C8H18O

C7H15CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H18O

C7H15CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in ethanol, ether

In water, 640 mg/L at 25 °C

Solubility in water: none

Insoluble

Canonical SMILES

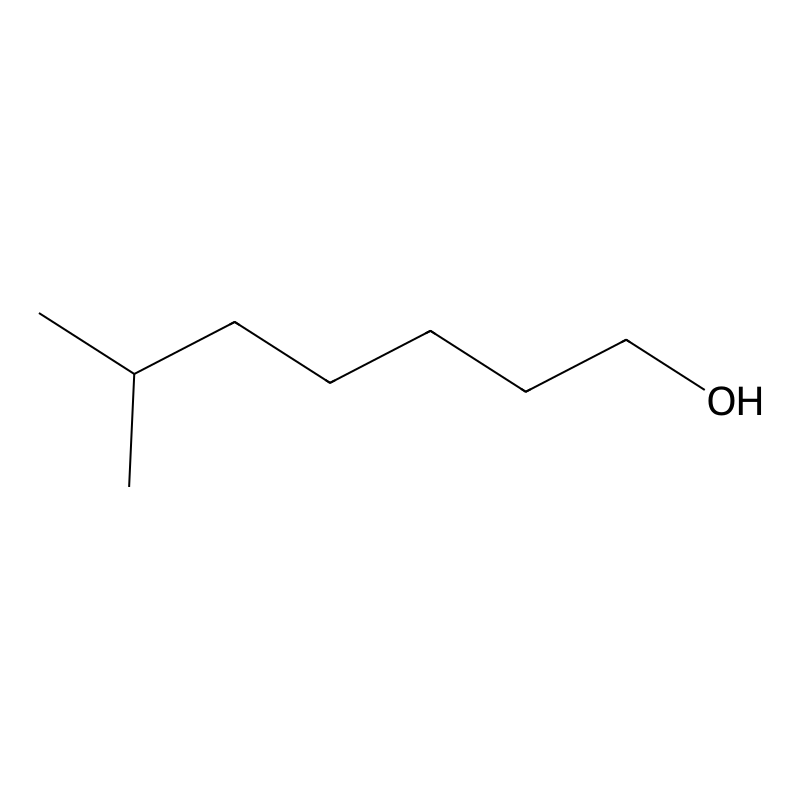

6-Methyl-1-heptanol is a primary alcohol characterized by the chemical formula and a molecular weight of approximately 130.23 g/mol. The structure features a hydroxyl group (-OH) at the first carbon of a heptane chain, with a methyl group (-CH₃) attached to the sixth carbon. This compound is notable for its hydrophobic characteristics due to its long carbon chain, which influences its physical and chemical properties, including solubility and volatility .

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions. For example, oxidation with potassium dichromate can yield 6-methylheptan-1-one.

- Esterification: Reacting with carboxylic acids can produce esters, which are commonly used in flavorings and fragrances.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions are significant in organic synthesis and industrial applications .

Research indicates that 6-Methyl-1-heptanol exhibits biological activity, particularly as a flavoring agent in food products. Its pleasant odor makes it suitable for use in perfumes and cosmetics. Additionally, some studies suggest potential antimicrobial properties, though further research is necessary to fully understand its biological interactions and efficacy .

Several methods exist for synthesizing 6-Methyl-1-heptanol:

- Hydroformylation: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.

- Hydrogenation of 6-Methylheptanal: The aldehyde can be hydrogenated over a catalyst like palladium or platinum to yield the corresponding alcohol.

- Grignard Reactions: Reacting a Grignard reagent with an appropriate carbonyl compound can also yield this alcohol.

These methods highlight the versatility in producing 6-Methyl-1-heptanol from various precursors .

6-Methyl-1-heptanol finds applications across multiple industries:

- Flavoring Agent: Its pleasant odor makes it popular in food and beverage industries.

- Fragrance Industry: Used in perfumes and personal care products for its aromatic properties.

- Chemical Intermediate: Serves as a precursor for various chemical syntheses, including esters and other alcohols.

These applications illustrate its importance in both consumer products and industrial processes .

Several compounds share structural similarities with 6-Methyl-1-heptanol. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Heptanol | Straight-chain alcohol without methyl substitution. | |

| 2-Heptanol | Secondary alcohol; differs in hydroxyl position. | |

| 3-Heptanol | Also a secondary alcohol; different position of hydroxyl group. | |

| 6-Ethyl-1-heptanol | Contains an ethyl group instead of methyl at position six. |

This table illustrates how 6-Methyl-1-heptanol's unique structure contributes to its specific properties and applications compared to similar compounds .

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colorless liquid with a faint, pleasant odor.

Clear, colorless liquid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

188.0 °C

188 °C; 95.8 °C at 20 atm

83-91 °C

367°F

Flash Point

180 °F (82 °C) (Open cup)

82 °C o.c.

180°F (open-cup)

(oc) 180°F

Heavy Atom Count

Vapor Density

Density

0.8176 at 25 °C

Bulk density = 6.95 lb/gal

Relative density (water = 1): 0.83

0.832

0.83

Odor

Decomposition

Melting Point

-106.0 °C

-106 °C

<212°F

<-105°F

UNII

Vapor Pressure

0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/

Vapor pressure, Pa at 20 °C: 50

0.4 mmHg

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Plastic material and resin manufacturing

Isooctanol: ACTIVE

Alcohols, C7-9-iso-, C8-rich: ACTIVE

Alcohols, C7-9-branched: INACTIVE

Usually refers to a mixture of isomers made by the Oxo process.

A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.

Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.